Promothiocin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

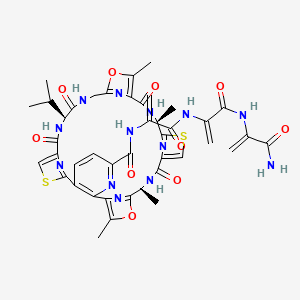

Promothiocin B is a natural product found in Streptomyces with data available.

科学研究应用

Antibacterial Activity

Promothiocin B exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the ribosomal protein L11, inhibiting protein synthesis, which is a common trait among thiopeptides. The compound maintains its activity despite structural mutations, retaining effectiveness in a 26-membered macrocycle configuration .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecium | 1.0 |

| Streptococcus pneumoniae | 0.25 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively kill cancer cells while sparing healthy tissues, making it a promising candidate for cancer therapy. This selectivity is attributed to its ability to inhibit transcription factors like FOXM1, which are often overexpressed in cancer cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | LC50 (μM) | IC50 (μM) |

|---|---|---|

| NCI-H460 | 0.9 | 0.6 |

| HCT-116 | 1.2 | 0.9 |

| MCF-7 | 3.8 | 2.8 |

| K-562 | 1.7 | 1.1 |

Additional Biological Activities

Beyond its antibacterial and anticancer effects, this compound has shown potential in various other biological activities:

- Antiplasmodial Activity : Exhibits inhibitory effects against malaria-causing parasites.

- Immunosuppressive Effects : May modulate immune responses, providing insights for autoimmune disease treatments.

- Renin Inhibition : Potentially useful in managing hypertension by inhibiting renin activity.

Case Studies and Research Insights

Several studies have documented the applications of this compound:

- A study demonstrated its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option .

- Research on thiopeptide derivatives has shown that modifications can enhance the pharmacological properties of this compound, leading to improved solubility and bioavailability .

化学反应分析

Thiazole and Oxazole Ring Formation

-

Hantzsch Thiazole Synthesis : Thiazole rings are constructed via condensation of α-halo ketones with thioamides. For example, ethyl bromopyruvate reacts with thioamide precursors to yield thiazole intermediates, followed by oxidation with MnO₂ .

-

Dirhodium(II)-Catalyzed N–H Insertion : Oxazole rings are synthesized through chemoselective carbene insertion into N–H bonds of serine derivatives, followed by cyclodehydration. This method avoids competing O–H insertions, ensuring regioselectivity .

Pyridine Core Assembly

-

Hetero-Diels-Alder Reaction : A biosynthetically inspired approach involves microwave-assisted hetero-Diels-Alder reactions between ethoxy azadienes and acetylenamines to form 2,3,6-trisubstituted pyridines. This step is critical for constructing the central heterocyclic core .

-

Bohlmann–Rahtz Pyridine Synthesis : Modified conditions (e.g., microwave irradiation) improve yields in pyridine formation, enabling efficient coupling with thiazole fragments .

Macrocyclization Strategies

-

Amide Bond Formation : Macrocyclization is achieved via Kent ligation (thioester-mediated native chemical ligation) or direct peptide coupling using PyBOP/DIPEA. Yields range from 65% to 89%, depending on steric hindrance .

-

Side-Chain Modifications : Post-cyclization oxidations and methylations introduce quinaldic acid moieties, enhancing bioactivity .

Comparative Reaction Data

Critical Mutations and Reactivity

Promothiocin B retains antibacterial activity despite mutations that reduce macrocycle size from 29- to 26-membered. Key observations include:

-

Residue Flexibility : Substitutions at positions 4 and 7 (e.g., Thr → Ala) do not hinder macrocyclization but alter substrate binding kinetics .

-

Thermal Stability : The 26-membered macrocycle exhibits lower thermal stability (ΔTₘ = −8°C vs. Promothiocin A), attributed to reduced conformational rigidity .

Recent Advances

属性

CAS 编号 |

156737-06-3 |

|---|---|

分子式 |

C42H43N13O10S2 |

分子量 |

954 g/mol |

IUPAC 名称 |

(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |

InChI |

InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1 |

InChI 键 |

GQPGNOKIVRVCQB-JVAKCPTJSA-N |

SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

手性 SMILES |

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |

规范 SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

同义词 |

promothiocin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。